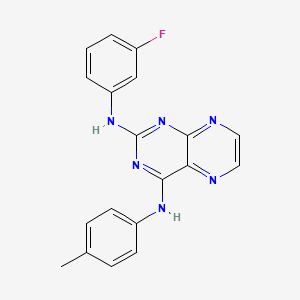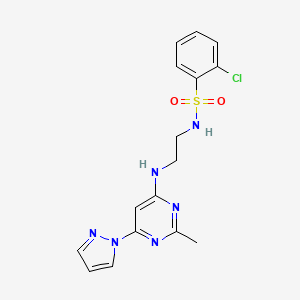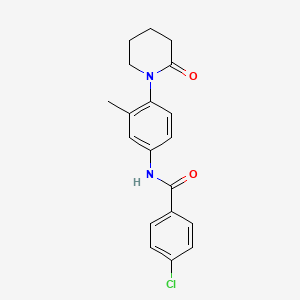
4-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” is a chemical compound. It shares some structural similarities with Apixaban, a direct inhibitor of activated factor X (FXa), which is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold has been shown to retain potent FXa binding activity .
Aplicaciones Científicas De Investigación
Anti-acetylcholinesterase Activity
Research on piperidine derivatives, closely related to the chemical structure of interest, has shown significant anti-acetylcholinesterase (AChE) activity. Such compounds have been synthesized and evaluated, revealing that certain modifications, such as substituting the benzamide with bulky moieties, substantially increase their activity. These findings suggest potential applications of similar compounds in treating conditions like dementia, by increasing acetylcholine content in the brain, thus improving cognitive functions (Sugimoto et al., 1990).
Anti-cancer Properties
Studies have also explored the synthesis and anti-cancer activity of novel quinuclidinone derivatives, which share a structural resemblance to the compound . These derivatives have been designed, synthesized, and evaluated as potential anti-cancer agents, showing promising activity in cell viability assays against various cancer cell lines. Such research underscores the potential utility of 4-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide and its derivatives in developing new anti-cancer therapeutics (Soni et al., 2015).
Anti-tubercular Activity
The synthesis of benzamide derivatives has also been investigated for their potential anti-tubercular activity. Novel derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, with some showing promising activity and non-cytotoxic nature. This research highlights the potential of such compounds in the development of new anti-tubercular drugs, contributing to the fight against tuberculosis (Nimbalkar et al., 2018).
Anticonvulsant Activity
Further research into enaminones, related to the structure of interest, has explored their anticonvulsant activity. By evaluating the effects of these compounds using the amygdala kindling model, researchers have identified several analogs that demonstrate potent anticonvulsant properties, providing insights into the development of new treatments for epilepsy (Scott et al., 1993).
Metabolic Pathway Investigation
In addition, the metabolic fate and disposition of similar compounds have been studied in animal models. These studies offer valuable information on the absorption, distribution, metabolism, and excretion (ADME) of such compounds, crucial for drug development and understanding the pharmacokinetics of potential pharmaceuticals (Yue et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for “4-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” is not provided in the available resources, it’s worth noting that Apixaban, a structurally similar compound, acts as a direct inhibitor of activated factor X (FXa). It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Propiedades
IUPAC Name |
4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-12-16(21-19(24)14-5-7-15(20)8-6-14)9-10-17(13)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVDBGBEWYLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

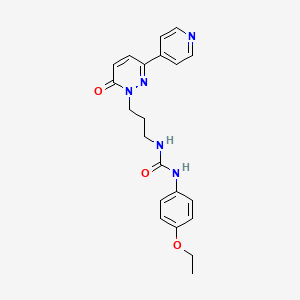
![N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605013.png)
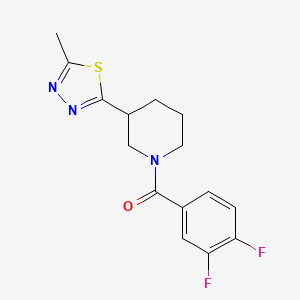
![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605015.png)

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)
![8-chloro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2605021.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2605025.png)
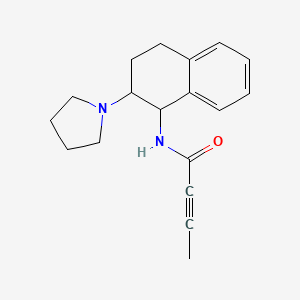
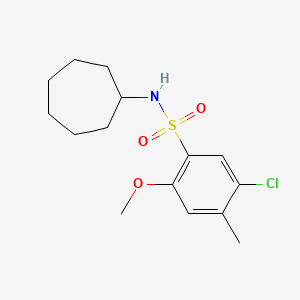
![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)
